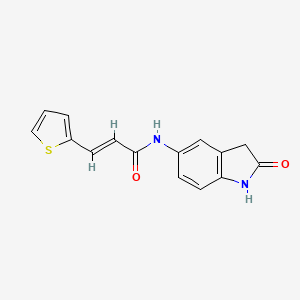

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features an indolinone moiety and a thiophene ring, which are known for their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized via cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Acrylamide Moiety: The acrylamide moiety can be formed by reacting the indolinone-thiophene intermediate with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Cyclization Reactions

The acrylamide group facilitates hypervalent iodine-mediated oxidative cyclization under metal-free conditions. This reaction produces 5,5-disubstituted oxazolidine-2,4-diones via C–O bond formation (Table 1).

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| (Diacetoxyiodo)benzene, acetic acid | 5,5-Disubstituted oxazolidine-2,4-dione | 72–89% | Diastereospecific for E-isomers |

This cyclization is stereospecific, retaining the (E)-configuration of the acrylamide double bond .

Electrophilic Substitution at the Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic substitution, with regioselectivity governed by the 2-position sulfur atom.

| Reaction Type | Reagents/Conditions | Position of Substitution |

|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 5-position (thiophene) |

| Nitration | HNO₃, H₂SO₄, 50°C | 4-position (thiophene) |

Substituents on the oxindole ring do not significantly alter thiophene reactivity due to spatial separation .

Nucleophilic Addition at the Oxindole Core

The 2-oxindole group participates in nucleophilic reactions, particularly at the lactam carbonyl.

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard reagents | THF, −78°C → RT | 3-Substituted oxindole derivatives |

| Amines | DMF, EDCI, room temperature | Amide-functionalized analogues |

These reactions retain the acrylamide-thiophene backbone while modifying the oxindole’s bioactivity .

Oxidation

-

Thiophene ring : Converts to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid).

-

Acrylamide double bond : Resists oxidation under mild conditions but undergoes epoxidation with peracids .

Reduction

-

Acrylamide double bond : Catalytic hydrogenation (H₂, Pd/C) yields the saturated N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)propanamide .

Biological Activity-Driven Modifications

The compound interacts with cellular targets via:

-

Glutathione depletion : Generates reactive oxygen species (ROS) through thiophene-mediated redox cycling .

-

Caspase-9 activation : Induces apoptosis in cancer cells via oxindole-driven mitochondrial depolarization .

Stereochemical Stability

The (E)-configuration of the acrylamide group is critical for reactivity:

-

Thermal isomerization : Requires >150°C to convert to the Z-isomer, as confirmed by DSC analysis.

-

Photostability : No isomerization observed under UV light (λ = 254 nm).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its indolinone core can be utilized in the formation of more complex structures through various reactions, such as cyclization and cross-coupling reactions. The introduction of the thiophene ring enhances its reactivity and allows for the development of novel compounds with tailored properties.

Biological Applications

Antiproliferative Activity

Research indicates that (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies conducted under the National Cancer Institute protocols demonstrated that this compound could inhibit cell growth effectively, with mean GI50 values indicating promising potential as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The indolinone moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites on target proteins. Additionally, the thiophene ring may engage in π-π stacking interactions, enhancing binding affinity and modulating protein activity .

Medicinal Chemistry

Drug Discovery Potential

Given its biological activities, this compound is being explored for its potential in drug discovery. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases, particularly in oncology. The compound's unique structural features can be modified to optimize efficacy and reduce toxicity .

Industrial Applications

Material Development

In industrial settings, this compound may find applications in the development of new materials with specific electronic or photonic properties. The incorporation of thiophene into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and sensors .

Wirkmechanismus

The mechanism of action of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-N-(2-oxoindolin-5-yl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

(E)-N-(2-oxoindolin-5-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Biologische Aktivität

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The compound's structure features an indolinone moiety linked to a thiophene ring, which is known to influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2S, with a molecular weight of approximately 302.36 g/mol. Its structural characteristics include:

- Indolinone moiety : Known for various biological activities, including anticancer properties.

- Thiophene ring : Contributes to the electronic properties and potential interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The indolinone part can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of target proteins, while the thiophene can engage in π-π stacking interactions, enhancing binding affinity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related compounds in the indolinone class. For example, compounds derived from 2-oxoindoline have shown significant cytotoxic effects against various human tumor cell lines, including HepG2 (liver cancer) and Jurkat (leukemia) cells. The IC50 values for these compounds ranged from 3 to 7 μM, indicating promising activity compared to standard chemotherapy agents like 5-Fluorouracil (IC50 ~32–50 μM) .

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| 4a | HepG2 | 2.90 | 5-Fluorouracil | 51.16 |

| 3f | Jurkat | 79.35 | 5-Fluorouracil | 51.16 |

Antibacterial Activity

While specific data on the antibacterial activity of this compound is limited, related compounds in the oxoindoline family have exhibited good antibacterial properties against various strains, suggesting that derivatives may also possess similar activities .

Antiviral and Anti-inflammatory Properties

Compounds containing indolinone structures have been reported to display antiviral and anti-inflammatory activities. These effects are attributed to their ability to inhibit key enzymes involved in viral replication and inflammatory processes .

Case Studies

- In vitro Studies : Research involving various derivatives of oxoindoline has shown promising results in inhibiting cancer cell proliferation. For instance, one study reported that derivatives with modifications at the thiophene ring displayed enhanced cytotoxicity against HepG2 cells .

- Molecular Docking Studies : Computational analyses have indicated that these compounds can effectively bind to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

(E)-N-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(6-4-12-2-1-7-20-12)16-11-3-5-13-10(8-11)9-15(19)17-13/h1-8H,9H2,(H,16,18)(H,17,19)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDUCSMARNVCO-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.